molecular formula C10H7N3S B14869624 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14869624
M. Wt: 201.25 g/mol
InChI Key: GAJNLBSERPOEJZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-3-carboxaldehyde with 2-methylpyrimidine-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-amine.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors or other enzyme inhibitors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The cyano group and the thiophene ring can interact with biological targets, leading to the modulation of biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carbonitrile: Similar structure but with the thiophene ring at the 2-position.

    2-Methyl-6-(furan-3-yl)pyrimidine-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methyl-6-thiophen-3-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C10H7N3S/c1-7-12-9(5-11)4-10(13-7)8-2-3-14-6-8/h2-4,6H,1H3

InChI Key

GAJNLBSERPOEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CSC=C2)C#N

Origin of Product

United States

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